molecular formula C15H12FN3O4S B2835363 Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate CAS No. 1444593-25-2

Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate

Cat. No. B2835363
CAS RN: 1444593-25-2
M. Wt: 349.34
InChI Key: BTUUOKONJJYLMK-UHFFFAOYSA-N
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Description

“Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate” is a complex organic compound. It contains a thiophene ring, which is a five-membered heterocyclic compound containing a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including electrophilic substitution, due to the presence of π-electrons .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, thiophene is soluble in most organic solvents but insoluble in water .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical activity. For example, some thiophene derivatives have been reported to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. Given the wide range of biological activities reported for thiophene derivatives , this compound could be of interest in the field of medicinal chemistry.

properties

IUPAC Name

methyl 4-[(N-cyano-4-fluoro-3-nitroanilino)methyl]-5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O4S/c1-9-10(5-14(24-9)15(20)23-2)7-18(8-17)11-3-4-12(16)13(6-11)19(21)22/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUOKONJJYLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)OC)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}-5-methylthiophene-2-carboxylate

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